molecular formula C3H7NO2 B1202106 Dimethylcarbamic acid CAS No. 7260-94-8

Dimethylcarbamic acid

Cat. No. B1202106
CAS RN: 7260-94-8
M. Wt: 89.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylcarbamic acid derivatives involves complex chemical processes that aim to produce compounds with neuroprotective therapeutic potentials, such as for the treatment of Alzheimer's disease. One notable synthesis is that of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), designed to inhibit acetylcholinesterase activity and induce a dose-dependent increase in Ach levels. SP-04 and its metabolite exhibit antioxidant properties and protect neuronal cells against various toxicities, suggesting a multi-target therapeutic approach for neuroprotection (Lecanu et al., 2010).

Molecular Structure Analysis

Dimethylcarbamic acid derivatives, like dimethylammonium-dimethylcarbamate (dimcarb), are distinguished by their unique molecular aggregation and thermal behavior. Dimcarb, in particular, is a distillable liquid that showcases highly structured molecular behavior dependent on temperature, with properties investigated through various physical methods, indicating weak bonding between dimethylamine and carbondioxide (Schroth, Schädler, & Andersch, 2010).

Chemical Reactions and Properties

Dimethylcarbamic acid undergoes various chemical reactions, including methylation reactions where dimethylcarbonate acts as a "green" reagent for transferring methyl groups to carboxylic acids. This process highlights dimethylcarbonate's potential as a nontoxic and efficient methylating agent, maintaining high selectivity and mild reaction conditions to preserve stereochemistry (Ji, Sweeney, Zoglio, & Gorin, 2013).

Physical Properties Analysis

The physical properties of dimethylcarbamic acid derivatives are closely related to their molecular structure, showcasing a range of behaviors in solid and liquid states. For instance, the study of supramolecular synthons of related compounds offers insights into their structural patterns, including hydrate formation and crystalline structures, which directly influence their physical properties and intermolecular interactions (Luo, Xu, & Sun, 2013).

Chemical Properties Analysis

The chemical properties of dimethylcarbamic acid and its derivatives are characterized by their reactivity and interaction with other chemical entities. The catalytic methyl transfer from dimethylcarbonate to carboxylic acids demonstrates the versatility of dimethylcarbamic acid derivatives in organic synthesis, providing a safer alternative to traditional methylation reagents and enabling a wide range of chemical transformations with environmental benefits (Memoli, Selva, & Tundo, 2001).

Scientific Research Applications

  • Pharmacological Correction of Liver Tissue Damage : The zinc complex of 1-butylvioluric acid has been studied for its protective influence on liver tissue culture damaged by convulsive poisons, including a compound derived from dimethylcarbamic acid. This research suggests potential pharmacological applications in mitigating liver damage caused by such poisons (Kolbasova et al., 2023).

  • Structural and Aggregation Properties : Research on dimethylammonium-dimethylcarbamate (dimcarb) and similar compounds highlights their unique structural, molecular aggregation, and thermal behavior. These properties are crucial for understanding their applications in various scientific and industrial processes (Schroth et al., 2010).

  • Neurotoxicity of Pesticidal Carbamates : Dimethylcarbamic acid derivatives are part of the carbamates group used in pesticides. These compounds' neurotoxic effects are a significant concern, particularly their potential to inhibit cholinesterase, which is vital for nerve function (Miller, 1982).

  • Chemical Kinetics and Stability Studies : Studies on the elimination kinetics and stability of ethyl N,N-dimethylcarbamates in the gas phase contribute to a deeper understanding of these compounds' chemical behaviors. This knowledge is essential for their application in chemical synthesis and industrial processes (CarlosJ.Marcano et al., 2006).

  • Molecular Dynamic Structure : Research into the dynamic structure behavior of dimethylamine-carbondioxide complexes, including dimethylcarbamic acid, offers insights into their molecular interactions and potential applications in chemical processes (Radeglia et al., 1989).

  • Role in Chemical Reactions : Dimethylcarbamic acid plays a critical role in various chemical reactions, including isomerization processes and interactions with different enzymes. These reactions are significant for understanding biochemical processes and developing pharmaceutical agents (Pastushenko et al., 1983).

properties

IUPAC Name

dimethylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222928
Record name Carbamic acid, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylcarbamic acid

CAS RN

7260-94-8
Record name N,N-Dimethylcarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7260-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
MH Jamróz, JC Dobrowolski - Vibrational Spectroscopy, 2002 - Elsevier
… Few years ago, we studied possibility of formation of the dimethylcarbamic acid (DMCA) and its complex with the dimethylamine [2]. Next, we calculated the IR spectra of these species [3…
Number of citations: 17 www.sciencedirect.com
AE Lemire, JC Thompson - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The kinetic parameters for hindered rotation about the C—N bond have been determined by total nuclear magnetic resonance line shape analysis for the methyl esters of N,N-…
Number of citations: 51 cdnsciencepub.com
R Pucher, H Griengl - Monatshefte für Chemie/Chemical Monthly, 1988 - Springer
4-Alkyl (or aryl)-6-chloro-5-hydroxy-2-methylpyrimidines5a–5e, 4-alkyl (or aryl)-5-hydroxy-2-methyl-1H-pyrimidin-6-ones5g–5k and 6-alkyl (or aryl)-5-hydroxy-1H,3H-pyrimidin-2,4-…
Number of citations: 2 link.springer.com
JB Bossa, F Borget, F Duvernay, P Theulé… - The Journal of …, 2008 - ACS Publications
… This low value is consistent with the ability to form dimethylcarbamic acid at low temperature. The methylcarbamic acid dimers (D) formation results from the aggregation between …
Number of citations: 85 pubs.acs.org
JC Thompson, AE Lemire - Journal of the American Chemical …, 1971 - ACS Publications
The kinetic parameters for hindered rotation about the CN bond for the trimethylsilyl esters of N, N-dimethylcarbamic acid and 7V,/V-dimethylmonothiocarbamic acidhave been …
Number of citations: 4 pubs.acs.org
TL Rosenberry - 1969 - search.proquest.com
… with the dimethylcarbamic acid ester, M7C, and is the subject of Part II of this dissertation. … Various esters of dimethylcarbamic acid have been shown to react with acetylcholinesterase to …
Number of citations: 0 search.proquest.com
J Axhausen, K Lux, A Kornath - … Chemie International Edition, 2014 - Wiley Online Library
… , the protonated species of N,N-dimethylcarbamic acid. The reaction can be described by … of protonated N,N-dimethylcarbamic acid. An immediate decomposition then leads to a N,N-…
Number of citations: 24 onlinelibrary.wiley.com
JMR Gonzalez, M Loroño, T Córdova… - Journal of Molecular …, 2005 - Elsevier
… These substrates produce the N,N-dimethylcarbamic acid and the corresponding olefin. The unstable intermediate, N,N-dimethylcarbamic acid, rapidly decomposes through a four-…
Number of citations: 11 www.sciencedirect.com
MH Jamróz, JC Dobrowolski, MA Borowiak - Journal of molecular structure, 1997 - Elsevier
… The reaction product is the cyclic hydrogen bonded complex of dimethylcarbamic acid with … The reaction product is the hydrogen bond complex of the dimethylcarbamic acid molecule …
Number of citations: 40 www.sciencedirect.com
M Loroño, T Córdova, G Chuchani - Journal of Molecular Structure …, 2007 - Elsevier
… These carbamates produce N,N-dimethylcarbamic acid and the corresponding 4-substituted styrene in a rate determining step. The unstable intermediate N,N-dimethylcarbamic acid …
Number of citations: 1 www.sciencedirect.com

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